

Application Notes and Protocols for AZD6918 In Vivo Studies

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Compound of Interest

Compound Name: AZD6918

Cat. No.: B1666230

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These application notes provide detailed information and protocols for the in vivo administration of **AZD6918**, a selective inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases. The provided protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of **AZD6918** in preclinical cancer models.

Data Presentation: In Vivo Dosing and Schedule

The following tables summarize the quantitative data for in vivo studies using **AZD6918** in a neuroblastoma xenograft model.

Table 1: **AZD6918** Monotherapy Dosing in a Neuroblastoma Xenograft Model[1]

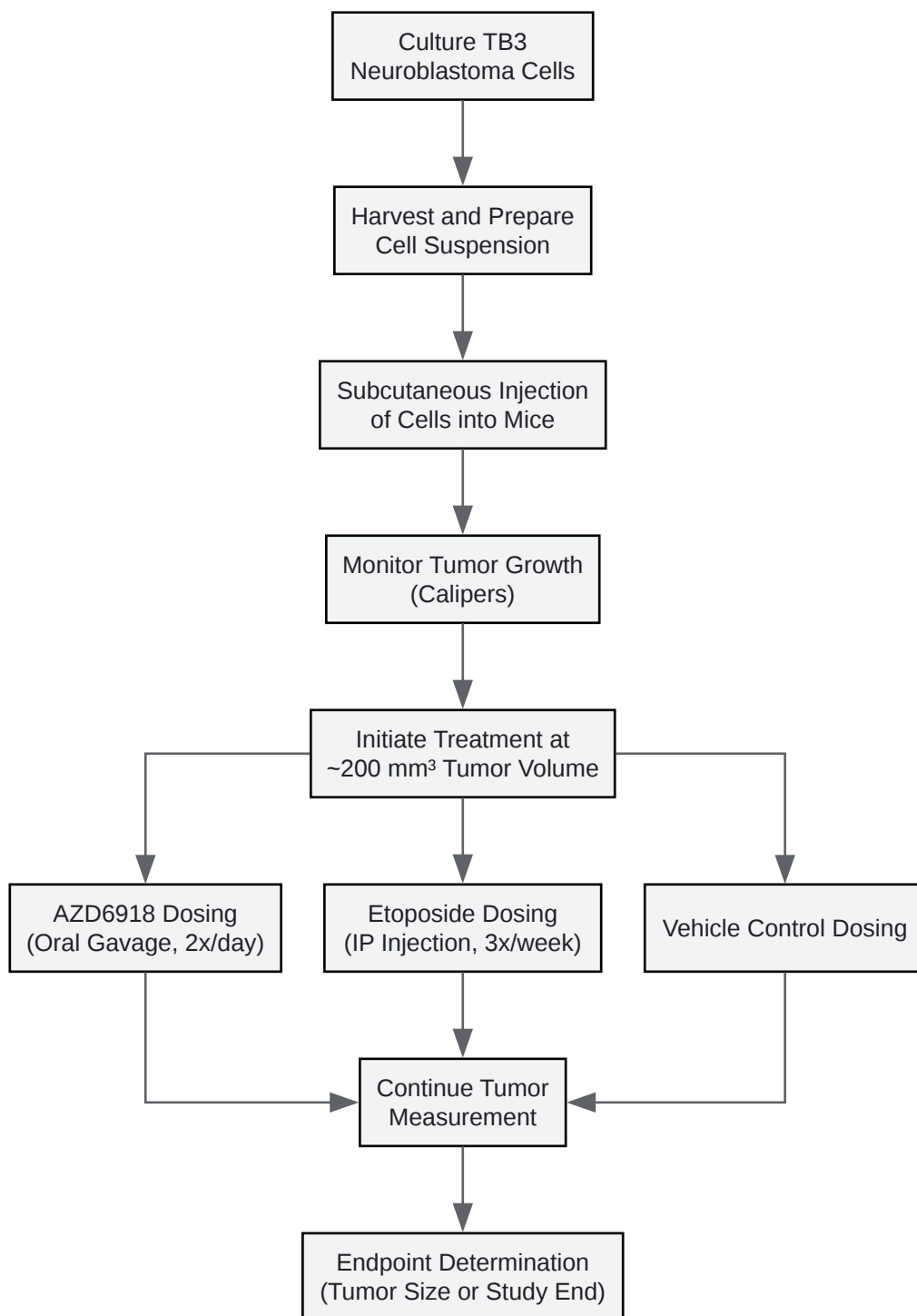
Parameter	Details
Drug	AZD6918
Animal Model	Female nude mice (4-5 weeks old) with subcutaneous TB3 neuroblastoma xenografts
Dosage	70 mg/kg and 100 mg/kg
Route of Administration	Oral gavage
Dosing Schedule	Twice a day, 7 days a week
Vehicle	Not specified in the study
Observed Effect	No statistically significant anti-tumor growth effect as a single agent at the tested doses. [1]

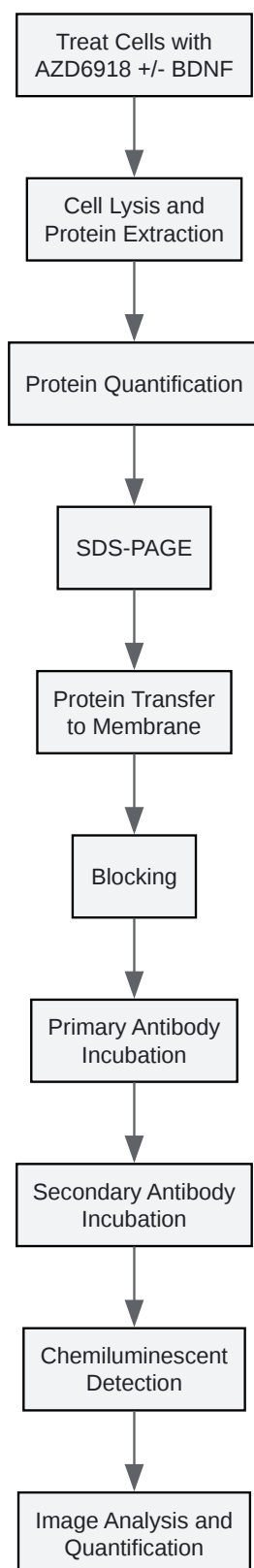
Table 2: **AZD6918** Combination Therapy Dosing with Etoposide[\[1\]](#)[\[2\]](#)

Parameter	AZD6918	Etoposide
Animal Model	Female nude mice with subcutaneous TB3 neuroblastoma xenografts	Female nude mice with subcutaneous TB3 neuroblastoma xenografts
Dosage	70 mg/kg or 100 mg/kg	10 mg/kg or 20 mg/kg
Route of Administration	Oral gavage	Intraperitoneal injection
Dosing Schedule	Twice a day, 7 days a week	3 times a week
Observed Effect	The combination of AZD6918 and etoposide resulted in a statistically significant stronger anti-tumor growth effect and survival advantage compared to either agent alone. [1] [2]	

Signaling Pathway

AZD6918 functions as a potent and selective inhibitor of Trk tyrosine kinases.^{[1][2]} Its mechanism of action involves the inhibition of the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway, which subsequently attenuates the downstream PI3K/Akt signaling cascade.^[1] This pathway is crucial for cell survival and its inhibition can increase the sensitivity of cancer cells to chemotherapeutic agents like etoposide.^{[1][2]}





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References

- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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